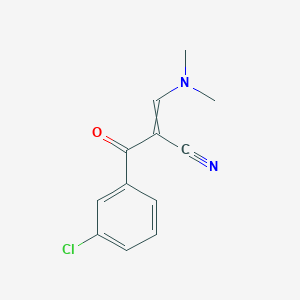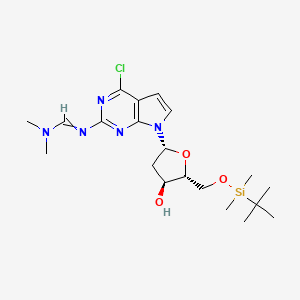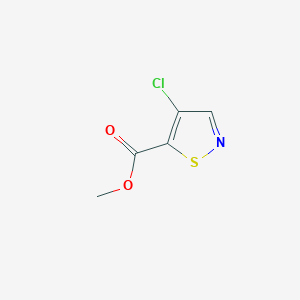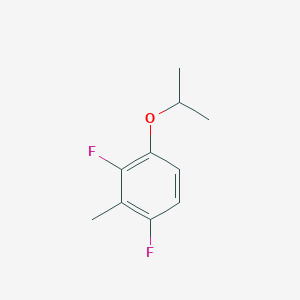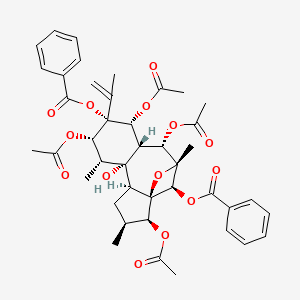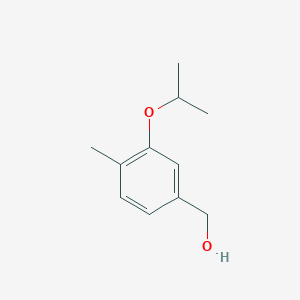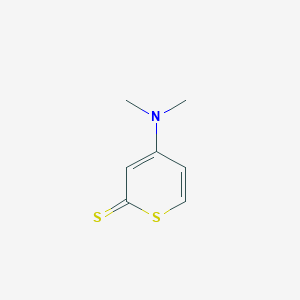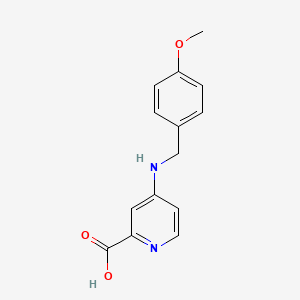
4-((4-Methoxybenzyl)amino)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Methoxybenzyl)amino)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid core substituted with a 4-methoxybenzylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxybenzyl)amino)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 4-methoxybenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: Picolinic acid is first activated by the coupling agent, followed by the addition of 4-methoxybenzylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-((4-Methoxybenzyl)amino)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
4-((4-Methoxybenzyl)amino)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 4-((4-Methoxybenzyl)amino)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it may interact with proteins and nucleic acids, influencing various biological pathways.
類似化合物との比較
Similar Compounds
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic acid: An isomer with the carboxylic acid group at the 4-position.
Uniqueness
4-((4-Methoxybenzyl)amino)picolinic acid is unique due to the presence of the 4-methoxybenzylamino group, which imparts distinct chemical and biological properties. This substitution enhances its ability to form metal complexes and interact with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
4-[(4-methoxyphenyl)methylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-4-2-10(3-5-12)9-16-11-6-7-15-13(8-11)14(17)18/h2-8H,9H2,1H3,(H,15,16)(H,17,18) |
InChIキー |
XDINUYFNPCGBFS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
